Sialin

Descripción

Propiedades

Número CAS |

70921-63-0 |

|---|---|

Fórmula molecular |

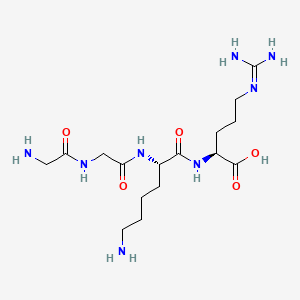

C16H32N8O5 |

Peso molecular |

416.48 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C16H32N8O5/c17-6-2-1-4-10(23-13(26)9-22-12(25)8-18)14(27)24-11(15(28)29)5-3-7-21-16(19)20/h10-11H,1-9,17-18H2,(H,22,25)(H,23,26)(H,24,27)(H,28,29)(H4,19,20,21)/t10-,11-/m0/s1 |

Clave InChI |

WDVIDPRACNGFPP-QWRGUYRKSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |

SMILES isomérico |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |

SMILES canónico |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |

Secuencia |

GGKR |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Physiological Functions of Sialin

This compound is essential for maintaining cellular homeostasis by regulating sialic acid levels in the cytosol. It facilitates the import of dietary sialic acid and plays a significant role in neurotransmitter transport.

Neurotransmitter Transport

Recent studies indicate that this compound is not only involved in sialic acid transport but also in the transport of neurotransmitters such as glutamate and aspartate into synaptic vesicles. This dual function suggests its critical role in synaptic transmission and neuronal communication .

Lysosomal Storage Disorders

Mutations in the SLC17A5 gene lead to two major neurodegenerative disorders: Salla disease and infantile sialic acid storage disease (ISSD). These conditions are characterized by the accumulation of sialic acid within lysosomes, resulting in severe neurological deficits. The severity of these disorders correlates with the level of functional this compound activity .

Table 1: Characteristics of Lysosomal Storage Disorders Associated with this compound

| Disorder | Genetic Mutation | Symptoms | Severity Level |

|---|---|---|---|

| Salla Disease | SLC17A5 | Developmental delay, ataxia | Moderate |

| Infantile Sialic Acid Storage Disease | SLC17A5 | Severe neurological impairment | Severe |

Drug Development

The structural modeling of this compound has paved the way for high-throughput screening (HTS) to identify potential pharmacological agents that can modulate its activity. Recent studies utilized homology modeling and molecular docking to explore interactions between this compound and synthetic analogues of sialic acid, revealing potential inhibitors that could serve as therapeutic agents for related disorders .

Salivary Gland Regeneration

Research has demonstrated that this compound plays a pivotal role in the regeneration of salivary glands following injury. A study involving submandibular gland duct ligation in rats showed that manipulation of this compound expression affected polysialic acid synthesis, which is crucial for tissue regeneration .

Table 2: Experimental Findings on this compound's Role in Salivary Gland Regeneration

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Wang et al., 2022 | Rat model of gland regeneration | This compound knockdown inhibited regeneration |

| PMC3322832 | Molecular docking | Identified potential inhibitors for this compound |

Potential Research Areas

- Investigating the role of this compound in other types of cells beyond neurons and salivary glands.

- Developing specific inhibitors or enhancers targeting this compound to treat associated disorders.

- Exploring the implications of dietary sialic acid on health through this compound-mediated transport.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Features of this compound and Related Transporters

Functional Comparison: Substrate Specificity and Transport Mechanisms

- Sialic Acid vs. In contrast, VGLUT2 exclusively transports glutamate via H⁺ antiport .

- Nitrate Transport: this compound uniquely mediates electrogenic 2NO₃⁻/H⁺ cotransport in salivary glands, a role absent in VGLUT2 or GlpT .

Table 2: Key Residues in this compound and Functional Impact

Disease Associations and Mutational Impact

- This compound Mutations :

pH Sensitivity and Conformational Dynamics

This compound’s transport cycle is pH-dependent, with Glu171/Glu175 acting as proton sensors. This contrasts with DgoT, where Glu133 mediates proton coupling .

Q & A

Q. What are the primary functional roles of Sialin (SLC17A5) in cellular transport mechanisms?

this compound is a multifunctional transporter involved in both lysosomal efflux of sialic acid and synaptic vesicle loading of neurotransmitters like N-acetylaspartylglutamate (NAAG). Its proton-coupled antiport mechanism facilitates the export of sialic acid from lysosomes, while in neurons, it uses membrane potential (Δψ) to transport NAAG into synaptic vesicles . Methodologically, these roles are validated through in vitro pH-gradient assays, radiolabeled substrate tracking, and knockout mouse models showing reduced NAAG levels in this compound-deficient brains .

Q. How can researchers experimentally distinguish this compound’s lysosomal versus synaptic vesicle functions?

- Compartment-specific inhibitors : Use bafilomycin A1 (lysosomal proton pump inhibitor) to isolate lysosomal activity or valinomycin (disrupts Δψ) to study synaptic vesicle transport .

- Cell-type models : Compare this compound activity in lysosome-rich non-neuronal cells (e.g., fibroblasts) versus neuronal cultures .

- Substrate specificity assays : Test transport kinetics for sialic acid (lysosomal) versus NAAG/glutamate (synaptic) under varying pH and membrane potentials .

Q. What are the standard methods to validate this compound expression and localization in mammalian cells?

- Immunofluorescence/confocal microscopy : Use antibodies against this compound (e.g., anti-SLC17A5) with organelle markers (e.g., LAMP1 for lysosomes, synaptophysin for vesicles) .

- Subcellular fractionation : Isolate lysosomal and synaptic vesicle fractions via differential centrifugation, followed by Western blotting .

- Knockdown/knockout controls : Compare wild-type and this compound-deficient cells to confirm specificity .

Advanced Research Questions

Q. How do conflicting reports on this compound’s transport mechanism (pH-driven vs. Δψ-driven) impact experimental design?

Discrepancies arise from this compound’s dual roles in lysosomes (pH-dependent) and synaptic vesicles (Δψ-dependent). To resolve this:

- Context-dependent assays : Design experiments replicating lysosomal (pH 4.5–5.5) or synaptic (neutral pH with Δψ) conditions .

- Structural studies : Use cryo-EM (e.g., at 2.8 Å resolution) to capture conformational states in both environments, clarifying proton coupling versus voltage sensitivity .

- Mutagenesis : Target residues implicated in proton binding (e.g., His79) or voltage-sensing domains to dissect mechanisms .

Q. What strategies address challenges in characterizing this compound’s structural dynamics during substrate transport?

- Cryo-EM trapping : Stabilize this compound in substrate-bound, occluded, and outward-open states using non-hydrolysable substrate analogs or inhibitory antibodies .

- Molecular dynamics simulations : Model protonation states and conformational shifts under lysosomal vs. synaptic conditions .

- Cross-linking mass spectrometry : Identify residue interactions during substrate translocation .

Q. How can researchers reconcile contradictory data on this compound’s role in nitric oxide (NO) homeostasis?

Some studies link this compound-mediated nitrate transport to NO synthesis, while others find no direct correlation. Methodological solutions include:

- Tissue-specific knockout models : Assess NO levels in this compound-deficient organs (e.g., liver, brain) versus global knockouts .

- Isotope tracing : Use ¹⁵N-labeled nitrate to track conversion to NO in this compound-expressing cells .

- Multi-omics integration : Combine transcriptomics (this compound co-expressed genes) and metabolomics (NO pathway intermediates) to identify indirect regulatory roles .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing this compound transport kinetics in heterologous expression systems?

- Michaelis-Menten curve fitting : Calculate and for substrates (e.g., sialic acid, NAAG) under varying pH/Δψ .

- Error analysis : Use bootstrap resampling to account for variability in radiolabeled substrate uptake assays .

- Comparative kinetics : Apply paired t-tests or ANOVA to compare wild-type vs. mutant this compound transport rates .

Q. How should researchers handle discrepancies between in vitro and in vivo this compound activity data?

- Contextual validation : Replicate in vitro conditions (e.g., pH, ion gradients) in ex vivo tissue slices .

- Pharmacological modulation : Test if in vivo inhibitors (e.g., sialic acid analogs) recapitulate in vitro findings .

- Single-cell sequencing : Identify cell populations where this compound’s in vivo activity diverges from homogenized in vitro models .

Experimental Design and Reproducibility

Q. What controls are essential for ensuring reproducibility in this compound-related transport assays?

- Negative controls : Use this compound-knockout cells or non-functional mutants .

- Buffer standardization : Precisely control pH (lysosomal: 4.5–5.5; synaptic: 7.0–7.4) and ion concentrations (e.g., K⁺/Cl⁻ gradients) .

- Blinded analysis : Assign independent researchers to prepare samples and analyze data to reduce bias .

Q. How can researchers optimize cryo-EM workflows for this compound structure determination?

- Sample preparation : Use nanodiscs or amphipols to stabilize this compound in lipid-like environments .

- Grid screening : Collect >10,000 micrographs to ensure sufficient particle counts for low-abundance conformers .

- Validation : Cross-validate cryo-EM maps with mutagenesis data (e.g., residue proximity in predicted binding pockets) .

Data Presentation and Reporting

Q. What are the best practices for presenting this compound transport data in publications?

- Dual-axis plots : Display substrate uptake (left axis) against pH/Δψ (right axis) to highlight mechanistic dependencies .

- Structural overlays : Align cryo-EM maps of this compound in different states to illustrate conformational changes .

- Supplemental datasets : Provide raw kinetic data and statistical analyses in accessible formats (e.g., .csv) .

Q. How should conflicting mechanistic hypotheses about this compound be addressed in discussion sections?

- Weight-of-evidence approach : Compare support for pH-driven vs. Δψ-driven models across experimental systems .

- Limitations acknowledgment : Note caveats (e.g., overexpression artifacts in heterologous systems) .

- Unified models : Propose integrative mechanisms (e.g., pH modulates Δψ sensitivity) for future testing .

Tables

Table 1: Key Methodological Tools for this compound Research

Table 2: Common Pitfalls and Solutions in this compound Studies

| Pitfall | Solution |

|---|---|

| Overexpression artifacts | Use endogenous promoters or knock-in models |

| Buffer condition variability | Standardize pH/Δψ with continuous monitoring |

| Conflicting substrate specificity | Test multiple substrates in parallel assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.